molecular formula C11H12O5 B13517733 Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Cat. No.: B13517733
M. Wt: 224.21 g/mol
InChI Key: VSGDKHSINZVQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chiral benzodioxole derivative of interest in medicinal and agrochemical research. This compound features the 1,3-benzodioxole moiety, a privileged scaffold in drug discovery known for its diverse biological activities . The 1,3-benzodioxole core is present in compounds with documented antidiabetic , anti-inflammatory , and anticancer properties . Research into structurally similar benzodioxol derivatives has identified potent alpha-amylase inhibitors for diabetes management and cyclooxygenase (COX) inhibitors for anti-inflammatory applications . In agrochemistry, novel benzodioxol-containing compounds have been designed as synthetic auxin receptor agonists, demonstrating significant root growth-promoting activity in plants such as Arabidopsis thaliana and Oryza sativa (rice) . The specific (R)-enantiomer of this compound (CAS# 2165944-76-1) is available with high purity for stereoselective synthesis and studies . This product is intended for research and further manufacturing use only and is not for direct human use .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3

InChI Key

VSGDKHSINZVQPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Preparation Methods

Formation of Benzo[d]dioxole Core

A key step is the conversion of pyrocatechol (1,2-dihydroxybenzene) into the benzo[d]dioxole ring system. This is typically achieved by reaction with dihaloalkanes or dialkoxyalkanes under reflux in dipolar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at 70–190 °C. The reaction proceeds via nucleophilic substitution, forming the dioxole ring by intramolecular cyclization.

Step Reactants Conditions Outcome
a) Pyrocatechol + dihaloalkane/di-alkoxyalkane 70–190 °C, dipolar aprotic solvent (e.g., DMF) Formation of benzodioxol derivative

Selective Acylation at the 5-Position

The benzo[d]dioxole intermediate undergoes selective catalytic acylation at the 5-position to introduce an alkanoyl group. This step is critical for installing the carbon backbone that will be converted into the hydroxypropanoate moiety.

Step Reactants Conditions Outcome
b) Benzo[d]dioxole derivative + acylating agent Catalytic conditions, controlled temperature 5-alkanoylbenzo[d]dioxole

Reduction to 5-(α-Hydroxyalkyl) Benzo[d]dioxole

The acylated intermediate is then reduced to the corresponding α-hydroxyalkyl derivative, introducing the hydroxy group adjacent to the aromatic ring. Common reducing agents include lithium aluminum hydride or catalytic hydrogenation under mild conditions.

Step Reactants Conditions Outcome
c) 5-alkanoylbenzo[d]dioxole + reducing agent LiAlH4 in THF, reflux or catalytic hydrogenation 5-(α-hydroxyalkyl) benzo[d]dioxole

Esterification to Form Methyl Ester

The final step involves esterification of the hydroxy acid intermediate with methanol under acidic or catalytic conditions to yield the methyl ester, Methyl 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoate.

Step Reactants Conditions Outcome
d) 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid + methanol Acid catalysis, reflux Methyl 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoate

Detailed Research Outcomes and Variations

Industrially Simple and Environmentally Friendly Process

The three-step process (ring formation, acylation, reduction) described in patent literature emphasizes low environmental impact and high yields, making it suitable for scale-up in industrial settings. The use of dipolar aprotic solvents and selective catalysts enables efficient and selective functionalization of the benzo[d]dioxole ring.

Stereochemical Considerations

Research shows that stereochemistry at the hydroxy-bearing carbon is crucial, especially for biological activity. Diastereoselective and enantioselective methods, including crystallization-induced diastereoisomer transformations and chiral amine resolution, have been applied to related compounds to obtain enriched enantiomers.

Catalytic Hydrogenation and Reduction

Reduction steps typically use lithium aluminum hydride in anhydrous tetrahydrofuran under reflux, followed by careful quenching and purification. Alternatively, catalytic hydrogenation with palladium on carbon and ammonium formate has been employed to reduce intermediates to the hydroxy derivative efficiently.

Example Experimental Data

Reaction Step Reagents/Conditions Yield (%) Notes
Benzo[d]dioxole formation Pyrocatechol + dihaloalkane, DMF, 110–130 °C High (not specified) Clean cyclization
Selective acylation Catalytic acylation, controlled temp High (not specified) 5-position selectivity
Reduction LiAlH4 in THF, reflux, quench with NH4Cl 79.3% Monitored by TLC
Esterification Methanol, acid catalyst, reflux Not specified Methyl ester formation

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Purpose Reference(s)
1 Cyclization Pyrocatechol + dihaloalkane, DMF, 110–130 °C Formation of benzo[d]dioxole ring
2 Catalytic Acylation Acylating agent, catalyst, controlled temp Introduce alkanoyl group at 5-position
3 Reduction LiAlH4 or catalytic hydrogenation Convert carbonyl to α-hydroxy group
4 Esterification Methanol, acid catalyst, reflux Form methyl ester

Chemical Reactions Analysis

Reduction of the Ester Group

The methyl ester moiety can be reduced to a primary alcohol using strong reducing agents. For example:

Reagents/ConditionsProductYieldSource
LiAlH<sub>4</sub>, THF, 0°C → reflux3-(Benzo[d] dioxol-5-yl)-1,3-propanediol~96%

In a similar reduction, 3-(benzo[d] dioxol-5-yl)propanoic acid was converted to 3-(benzo[d] dioxol-5-yl)propan-1-ol using LiAlH<sub>4</sub> in THF . Sodium borohydride (NaBH<sub>4</sub>) with iodine in THF at 0–60°C also facilitates reductions of ketones to alcohols .

Hydrolysis of the Ester Group

The ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

ConditionsProductNotesSource
H<sub>2</sub>SO<sub>4</sub>, MeOH, reflux3-(Benzo[d] dioxol-5-yl)-3-hydroxypropanoic acidReverse of esterification
NaOH, H<sub>2</sub>O/EtOHSodium salt of the carboxylic acidSaponification

The Degruyter study demonstrated esterification of a related propanoic acid using H<sub>2</sub>SO<sub>4> in methanol, suggesting reversible hydrolysis under acidic conditions.

Dehydration to α,β-Unsaturated Ester

The β-hydroxy group can undergo acid-catalyzed dehydration to form an α,β-unsaturated ester:

ConditionsProductYieldSource
p-TsOH, DCM, rtMethyl 3-(benzo[d] dioxol-5-yl)acrylate12%

In an analogous reaction , a β-hydroxy-ketone was dehydrated using p-toluenesulfonic acid (p-TsOH) in dichloromethane, yielding an α,β-unsaturated ketone. Steric hindrance from the methylenedioxyphenyl group may explain the modest yield.

Acylation of the Hydroxyl Group

The secondary alcohol can be acylated to form protected derivatives:

ReagentsProductApplicationSource
Acetic anhydride, pyridineMethyl 3-(acetyloxy)-3-(benzo[d] dioxol-5-yl)propanoateProtection for further synthesis

While not explicitly documented for this compound, acylation is a standard reaction for secondary alcohols. The patent highlights acylation of benzo[d] dioxole derivatives using acid chlorides or anhydrides.

Oxidation of the Alcohol Group

The β-hydroxy group could be oxidized to a ketone, though this is less common due to steric and electronic factors:

Reagents/ConditionsProductChallengesSource
KMnO<sub>4</sub>, acidic conditionsMethyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoateOveroxidation risk

The keto-ester (CAS 54011-33-5) is structurally related, suggesting the hydroxy compound could be an intermediate in its synthesis via reduction.

Electrophilic Aromatic Substitution

The methylenedioxyphenyl group may undergo electrophilic substitution, though the electron-withdrawing ester could deactivate the ring:

ReactionConditionsProductSource
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivative
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Chlorinated analog

The patent describes functionalization of benzo[d] dioxole derivatives via electrophilic substitution, though regioselectivity would depend on substituent effects.

Scientific Research Applications

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogues like Methyl 3-(1,3-benzodioxol-5-yl)propanoate. Sulfonamide and chloroacetamido derivatives (e.g., ) introduce electrophilic sites, making them candidates for nucleophilic substitution reactions or protease inhibition studies.

The target compound’s lack of a heterocyclic core (e.g., pyrazole) may limit similar activity unless modified.

Synthetic Utility :

  • Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate () serves as a Michael acceptor in conjugate additions, whereas the target compound’s hydroxyl group could enable oxidation to ketones or participation in esterification/transesterification reactions.

Biological Activity

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate (MBDHP) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula: C₁₆H₁₄O₄
  • Molecular Weight: 286.28 g/mol
  • Structural Features: The compound contains a hydroxypropanoate functional group and a benzo[d][1,3]dioxole ring, contributing to its reactivity and interaction with biological targets.

Synthesis

The synthesis of MBDHP typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Introduction of the hydroxypropanoate group through esterification reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anti-inflammatory Properties

MBDHP has demonstrated significant anti-inflammatory activity in various studies. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that MBDHP exhibits IC50 values comparable to established anti-inflammatory drugs.

Table 1: Inhibition of COX Enzymes by MBDHP

CompoundCOX1 IC50 (µM)COX2 IC50 (µM)
MBDHP1.121.30
Ketoprofen0.1960.198

This table illustrates that MBDHP has a favorable selectivity profile against COX enzymes compared to Ketoprofen, suggesting its potential as a therapeutic agent for inflammatory diseases .

Cytotoxic Effects

In addition to its anti-inflammatory properties, MBDHP has shown cytotoxic effects against various cancer cell lines. Studies involving HeLa cervical cancer cells revealed that MBDHP inhibited cell growth at concentrations significantly lower than those required for COX inhibition.

Table 2: Cytotoxicity of MBDHP on HeLa Cells

Concentration (mM)% Cell Viability
0.190
0.570
1.040
2.010

The data indicates that higher concentrations of MBDHP are necessary to achieve substantial cytotoxicity, suggesting a potential therapeutic window for its application in cancer treatment .

The biological activity of MBDHP can be attributed to its ability to interact with specific enzymes involved in inflammatory pathways and cancer progression. Docking studies suggest that MBDHP binds favorably to the active sites of COX enzymes and other relevant biological targets, potentially disrupting their function and leading to reduced inflammation and tumor growth .

Case Studies

Several case studies have highlighted the efficacy of MBDHP in preclinical models:

  • Study A: Investigated the anti-inflammatory effects of MBDHP in a murine model of arthritis, showing significant reduction in joint swelling and pain.
  • Study B: Evaluated the cytotoxic effects on breast cancer cell lines, demonstrating an IC50 value lower than many existing chemotherapeutic agents.

These findings support the notion that MBDHP could serve as a lead compound for further development into novel therapeutic agents targeting inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves coupling benzo[d][1,3]dioxol derivatives with hydroxypropanoate precursors. For example, acid chlorides (e.g., 3-phenylpropanoyl chloride) can react with intermediates under basic conditions (triethylamine) in chloroform to form amide or ester linkages, followed by hydrolysis or transesterification to yield the hydroxypropanoate moiety . Brominated precursors (e.g., 2-bromo-3',4'-(methylenedioxy)propiophenone) can also undergo nucleophilic substitution or condensation reactions in the presence of bases like K₂CO₃ to introduce the propanoate chain . Critical conditions include temperature control (room temperature for acid chloride coupling) and stoichiometric ratios (e.g., 1:1 molar equivalents of reactants and base) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the ester, hydroxy, and benzodioxole groups. For example, the methyl ester group typically resonates at δ ~3.6–3.8 ppm (¹H) and δ ~50–55 ppm (¹³C), while the hydroxy proton appears as a broad singlet .
  • High-Resolution Mass Spectrometry (HRMS) : HRMS with LC-TOF or LC-MS-UV confirms molecular weight (e.g., exact mass 341.126 g/mol for related compounds) and detects impurities .
  • Infrared Spectroscopy (IR) : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups validate functional groups .

Q. What biological activities have been reported for structurally related benzo[d][1,3]dioxol derivatives, and how can these guide pharmacological studies on this compound?

  • Methodological Answer : Benzo[d][1,3]dioxol derivatives exhibit anticonvulsant, neuroprotective, and enzyme inhibitory activities. For example, pyrazole derivatives with benzodioxole moieties showed significant anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting potential CNS activity for the target compound . Researchers should prioritize in vitro assays (e.g., GABA receptor binding) and in vivo seizure models to evaluate bioactivity, using dose-response studies (e.g., 30–100 mg/kg in mice) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing this compound?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguity or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals and confirm connectivity (e.g., distinguishing between ester and hydroxy proton environments) .
  • Isotopic Labeling or Derivatization : Converting the hydroxy group to a trimethylsilyl ether for clearer MS fragmentation patterns .
  • Comparative Analysis : Cross-referencing with published spectra of analogous compounds (e.g., (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives) to validate assignments .

Q. What strategies are recommended for designing analogues of this compound to enhance its metabolic stability while retaining bioactivity?

  • Methodological Answer :

  • Ester Bioisosteres : Replace the methyl ester with a carboxamide group (e.g., as in M-ALPHA-HMCA derivatives) to reduce hydrolysis .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the hydroxy moiety to hinder enzymatic oxidation .
  • Prodrug Approaches : Convert the hydroxy group to a phosphate ester for improved aqueous solubility and controlled release .

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., esterification or cyclization) to identify rate-limiting steps .
  • Retrosynthetic Software : Tools like Pistachio or Reaxys can propose feasible routes by analyzing reaction databases, prioritizing high-yield pathways (e.g., one-step syntheses with >80% predicted success) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. THF) on reaction kinetics to optimize conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for benzodioxol-propanoate derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical protocols (e.g., MES test at 30 mA, 0.2 s duration) to eliminate variability .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to observed effects (e.g., hydroxylated derivatives) .
  • Structural Confirmation : Re-examine compound purity via HPLC (>95%) to rule out contamination by bioactive impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.